molecular formula C10H10F3NOS B14040426 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14040426
M. Wt: 249.25 g/mol
InChI Key: NHCSOUNSLHCBTQ-UHFFFAOYSA-N
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Description

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one is a substituted aryl ketone featuring an amino group at the para position and a trifluoromethylthio (-SCF₃) group at the ortho position on the phenyl ring. This compound is of interest due to its unique electronic and steric properties, which arise from the combination of electron-donating (amino) and electron-withdrawing (trifluoromethylthio) substituents. Such structural attributes make it a candidate for applications in medicinal chemistry and materials science, particularly in reactions involving nucleophilic or electrophilic interactions .

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[4-amino-2-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-8(15)7-4-3-6(14)5-9(7)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

NHCSOUNSLHCBTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis via Hydroxypropanone Oxime Intermediate

One documented approach involves the formation of an oxime intermediate from a hydroxypropanone derivative, followed by reduction steps to yield the target compound.

  • Step 1: Formation of Oxime

    React 1-(4-amino-2-(trifluoromethylthio)phenyl)-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base. The molar ratio of hydroxylamine salt to base is carefully adjusted to neutralize the acidic counterpart of hydroxylamine completely.

  • Step 2: Reaction Conditions

    The reaction is typically conducted between 0 and 30 degrees Celsius, with an optimal range of -5 to 70 degrees Celsius for flexibility.

  • Step 3: Solvent System

    The hydroxypropanone is dissolved in an organic solvent such as diethyl ether, di-n-butyl ether, methyl tert-butyl ether, benzene, toluene, tetrahydrofuran, ethyl acetate, or 1,2-dimethoxyethane. The hydroxylamine salt and base are dissolved in water.

  • Step 4: Isolation

    After reaction completion, the oxime is isolated by solvent extraction: separating the organic phase, extracting the aqueous phase with the same organic solvent, drying over anhydrous sodium sulfate, and evaporating under reduced pressure.

  • Step 5: Reduction

    The oxime intermediate is then reduced to the corresponding amine derivative, completing the synthesis of the target compound.

This method is supported by patent literature describing similar syntheses of optically active amino-propanone derivatives with aromatic substitution patterns.

Aromatic Substitution and Amination

The introduction of the trifluoromethylthio group and amino group on the aromatic ring is critical. While direct methods specific to this compound are scarce, related aromatic substitution techniques include:

  • Electrophilic Aromatic Substitution to introduce trifluoromethylthio groups using reagents such as trifluoromethylthiolating agents under catalysis.

  • Nucleophilic Aromatic Substitution for amino group introduction, often involving reduction of nitro precursors or direct amination via palladium-catalyzed coupling reactions.

  • Catalytic Reduction of nitro groups to amino groups using hydrogen gas with palladium on carbon catalysts or chemical reducing agents.

These steps are typically performed prior to or after the propanone side chain introduction, depending on the synthetic route's design.

Propanone Side Chain Introduction

The propan-1-one moiety can be introduced via:

  • Friedel-Crafts Acylation of the appropriately substituted aromatic ring using propanoyl chloride or equivalent reagents in the presence of Lewis acids such as aluminum chloride.

  • Cross-Coupling Reactions involving organometallic reagents that install the propanone side chain.

Reaction conditions such as temperature, solvent choice, and catalyst loading are optimized to maximize yield and regioselectivity.

Comparative Data Table of Preparation Parameters

Preparation Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Oxime Formation Hydroxylamine salt, base (e.g., sodium carbonate) 0 to 30 Diethyl ether, toluene, THF, ethyl acetate Molar ratio adjusted to neutralize acid; aqueous-organic biphasic system
Oxime Isolation Solvent extraction, drying over sodium sulfate Ambient Same as reaction solvent Evaporation under vacuum for concentration
Oxime Reduction to Amine Catalytic hydrogenation or chemical reducing agents Ambient to 50 Ethanol, methanol, or suitable solvent Use of Pd/C catalyst or hydrazine monohydrate
Aromatic Substitution (CF3S) Trifluoromethylthiolating agents, catalyst Variable Aprotic solvents Electrophilic substitution preferred
Amination Reduction of nitro precursors or Pd-catalyzed amination Ambient to reflux Ethanol, DMF, or others Catalytic hydrogenation or Buchwald-Hartwig amination
Propanone Introduction Friedel-Crafts acylation with propanoyl chloride 0 to reflux Chlorinated solvents, benzene, toluene Lewis acid catalysis, moisture sensitive

Research Findings and Observations

  • Reaction Efficiency: The oxime formation step proceeds efficiently under mild conditions with high selectivity, minimizing side reactions.

  • Solvent Choice: Organic solvents with moderate polarity such as ethyl acetate or tetrahydrofuran provide optimal solubility and phase separation for extraction.

  • Temperature Control: Maintaining reaction temperatures below 30 degrees Celsius during oxime formation prevents decomposition and improves yield.

  • Reduction Methods: Catalytic hydrogenation using palladium on carbon is preferred for reducing oximes to amines due to cleaner reaction profiles and easier work-up.

  • Functional Group Compatibility: The trifluoromethylthio group is sensitive to harsh conditions; thus, mild reaction conditions are essential during amination and acylation steps.

  • Purification: Conventional solvent extraction and vacuum evaporation are effective for isolating intermediates and final products, ensuring high purity.

Chemical Reactions Analysis

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The amino and trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique chemical properties make it useful in various biological studies, including enzyme inhibition and protein binding assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group plays a crucial role in its activity, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8)
  • Key Differences: Lacks the amino group at the 4-position.
  • Properties: Predicted boiling point: 225.3±40.0 °C; density: 1.28±0.1 g/cm³.
  • Synthetic Relevance : Serves as a precursor in Friedel-Crafts acylation reactions, highlighting the role of the trifluoromethylthio group in stabilizing intermediates .
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one (CAS 1804220-65-2)
  • Key Differences: Replaces the trifluoromethylthio group with a cyano (-CN) group and introduces a bromine at the ketone position.
  • Reactivity: The cyano group’s strong electron-withdrawing nature may enhance electrophilic reactivity at the ketone, contrasting with the trifluoromethylthio group’s moderate electron-withdrawing effect .
1-(3-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)propan-1-one (CAS 1805877-34-2)
  • Key Differences: Substitutes the amino group with a difluoromethoxy (-OCF₂H) group.

Halogenated Aryl Ketones

Compounds like 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one () exhibit yields of 73% and 67%, respectively, in coupling reactions.

Thiophene-Based Analogues

3-Chloro-1-(thiophen-2-yl)propan-1-one () and (Z)-3-(4-Benzoylphenylamino)-1-(thiophen-2-yl)prop-2-en-1-one () demonstrate the impact of aromatic system variation. Thiophene’s electron-rich nature contrasts with the phenyl ring’s mixed electronic effects in the target compound, influencing reactivity in electrophilic substitutions .

Biological Activity

Overview

1-(4-Amino-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound characterized by its unique structural features, including an amino group, a trifluoromethylthio group, and a propanone moiety. With a molecular formula of C10H10F3NOSC_{10}H_{10}F_3NOS and a molecular weight of 249.25 g/mol, this compound exhibits significant biological activity attributed to its interaction with various molecular targets. This article delves into its biological activity, mechanisms of action, and potential applications in pharmacology.

The biological activity of this compound is primarily driven by the trifluoromethylthio group, which enhances its binding affinity to specific proteins and enzymes. This interaction can modulate various signaling pathways, leading to diverse biological effects. The compound's lipophilicity allows it to effectively interact with hydrophobic pockets in proteins, influencing their activity and potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may have applications in enzyme inhibition and protein binding assays. Its unique chemical properties make it a valuable tool in pharmacological research, particularly in the development of new therapeutic agents. Notably, ongoing studies are focused on elucidating the precise mechanisms underlying its interactions with biological targets .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-(Trifluoromethyl)phenyl)propan-1-oneLacks amino groupDifferent chemical properties due to absence of amino functionality
1-(4-Amino-2-(trifluoromethyl)phenyl)propan-1-oneSimilar structure without thio groupVariations in reactivity and biological activity due to lack of sulfur atom
4-(Trifluoromethylthio)phenolContains trifluoromethylthio but no propanone moietyFocused on phenolic applications rather than ketones

This comparison highlights the distinctiveness of this compound based on its specific combination of functional groups, which confer unique chemical reactivity and biological activity compared to similar compounds.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on certain enzymes involved in critical metabolic pathways. For example, research has shown that compounds with trifluoromethyl substitutions can significantly enhance enzyme inhibition potency compared to their non-fluorinated counterparts .

Q & A

Q. What explains variability in catalytic hydrogenation yields of the ketone group?

  • Answer : The -SCF3_3 group poisons Pd/C catalysts via sulfur adsorption. Switch to Raney Ni or PtO2_2 under mild H2_2 pressure (1–3 atm) to improve reduction efficiency. Kinetic studies (GC-MS monitoring) reveal competitive dehalogenation pathways .

Methodological Innovations

Q. How to design a computational workflow for predicting metabolic pathways?

  • Answer : Use Schrödinger’s MetaSite to simulate Phase I/II metabolism. Prioritize cytochrome P450 (CYP3A4)-mediated oxidation at the amino group. Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor) and LC-HRMS metabolite identification .

Q. What advanced techniques characterize the trifluoromethylthio group’s steric impact?

  • Answer : X-ray crystallography-derived torsion angles quantify steric hindrance. Compare with Hirshfeld surface analysis (CrystalExplorer) to map close contacts. Molecular dynamics (MD) simulations (AMBER force field) assess conformational flexibility .

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